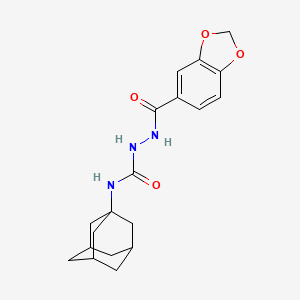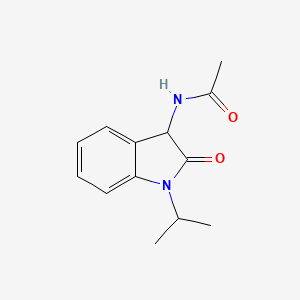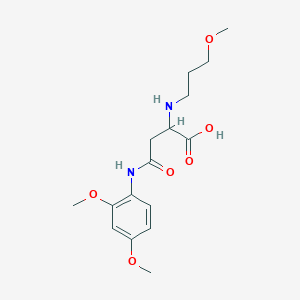![molecular formula C24H31N3O5S B4131024 ethyl 4-[3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4131024.png)
ethyl 4-[3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoyl]-1-piperazinecarboxylate
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a piperazine ring, a sulfonyl group, and a phenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, for example, would introduce a cyclic structure into the molecule. The sulfonyl group would likely have a strong influence on the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the piperazine ring might participate in reactions with electrophiles or nucleophiles. The sulfonyl group could potentially undergo reactions such as reduction or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring might influence the compound’s solubility in water or its melting point .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing the ethyl piperazinecarboxylate moiety have been studied for their potential as antimicrobial agents. Their structure allows them to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of ethyl piperazinecarboxylate derivatives make them candidates for the treatment of chronic pain and inflammatory diseases. By modulating inflammatory pathways, these compounds can reduce pain and swelling associated with conditions like arthritis .
Antihypertensive Properties
Research has indicated that certain ethyl piperazinecarboxylate derivatives exhibit antihypertensive effects, making them potential treatments for high blood pressure. They may work by relaxing blood vessels and reducing the overall workload on the heart .
Antitumor and Anticancer Potential
The structural complexity of ethyl piperazinecarboxylate derivatives allows them to bind to various cancer cell receptors, inhibiting growth and proliferation. This application is significant for developing new chemotherapeutic agents with targeted action against cancer cells .
Kinase Inhibition
Kinases are enzymes that play a pivotal role in signaling pathways within cells. Ethyl piperazinecarboxylate derivatives have been shown to inhibit kinase activity, which is beneficial for treating diseases like cancer where kinase overactivity is a problem .
Material Science Applications
Beyond medicinal chemistry, ethyl piperazinecarboxylate derivatives have applications in material science. They can be used in the fabrication of light-emitting diodes (LEDs) due to their electronic properties, contributing to the development of more efficient and durable lighting solutions .
Wirkmechanismus
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to certain fentanyl analogues , it may influence pathways related to pain perception and response.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its potential effects could range from analgesic activity, as seen in some fentanyl analogues , to other effects depending on its specific targets and mode of action.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[3-[4-(2-phenylethylsulfamoyl)phenyl]propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-2-32-24(29)27-18-16-26(17-19-27)23(28)13-10-21-8-11-22(12-9-21)33(30,31)25-15-14-20-6-4-3-5-7-20/h3-9,11-12,25H,2,10,13-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSGHHHBVNUYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B4130941.png)

![methyl 6-methyl-2-[({4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4130957.png)
![ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4130959.png)
![3-[(4-fluorobenzyl)thio]-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)propanamide](/img/structure/B4130969.png)


![8-oxo-7-[(phenylacetyl)amino]-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4130994.png)
![2,2'-[[6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diyl]bis(thio)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B4131001.png)
![2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4131002.png)
![methyl 2-{[3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4131010.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4131016.png)

